BenchChemオンラインストアへようこそ!

N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

GIRK2 activator potassium channel high-throughput screening

This oxalamide is a specialized tool for ion channel research. A candidate from the Vanderbilt GIRK2 screening program, its distinct 2,5-dimethylfuran-3-ylmethyl motif provides critical structural diversity to explore subtype selectivity beyond the standard ML297 phenyl series. For medicinal chemistry teams, this compound serves as a versatile core for derivatization. As an uncharacterized screening hit, pilot-scale procurement is recommended for functional validation against GIRK1/2 benchmark ML297 (EC50 ~160 nM), making it a valuable asset for dedicated SAR campaigns.

Molecular Formula C12H16N2O3
Molecular Weight 236.271
CAS No. 1351645-80-1
Cat. No. B2669025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
CAS1351645-80-1
Molecular FormulaC12H16N2O3
Molecular Weight236.271
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNC(=O)C(=O)NC2CC2
InChIInChI=1S/C12H16N2O3/c1-7-5-9(8(2)17-7)6-13-11(15)12(16)14-10-3-4-10/h5,10H,3-4,6H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyCHPKVMJHSWLKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide (CAS 1351645-80-1): Procurement-Relevant Identity and Baseline Characteristics


N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a cyclopropyl amide on one terminus and a 2,5-dimethylfuran-3-ylmethyl amide on the other . Its molecular formula is C12H16N2O3, with a molecular weight of 236.27 g/mol and a topological polar surface area of 71.3 Ų . The compound was deposited into PubChem in conjunction with a high-throughput screen (Vanderbilt HTS) designed to discover small-molecule activators of the G protein-activated inward rectifier potassium channel 2 (GIRK2/KCNJ6) [1]. This screening association defines its currently known research context: it is a candidate GIRK channel modulator, a pharmacological class for which the benchmark activator ML297 (EC50 160 nM at GIRK1/2) sets a well-characterized reference point [2]. However, for this specific compound, no quantitative bioactivity data (e.g., EC50, IC50, efficacy relative to ML297 or other analogs) have been published in the peer-reviewed literature or deposited in publicly accessible bioassay databases, precluding direct potency-based comparison with established GIRK tool compounds at this time.

Why Generic Oxalamide or GIRK-Targeted Analogs Cannot Replace N1-Cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide Without Verification


Oxalamide-based GIRK modulators are highly sensitive to subtle structural modifications, a phenomenon explicitly documented for this target class. The prototypical activator ML297 achieves selectivity for GIRK1/2 over GIRK1/4 and GIRK2/3 through its specific N-phenyl-oxalamide-cyclopropylmethyl architecture; even minor alterations to the amide substituents can ablate activity or invert selectivity [1]. In the parallel screening series that includes N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide, structure-activity relationship (SAR) was described as 'shallow,' meaning that structurally similar compounds may exhibit substantially different GIRK subtype activation profiles [2]. Consequently, a generic oxalamide or a GIRK-active analog with similar molecular weight cannot be assumed to recapitulate the same biological profile. Any substitution decision must be guided by compound-specific quantitative data; the absence of such data for this compound underscores the procurement risk and the necessity of functional validation before replacing it with any in-class or structurally related molecule.

Quantitative Differentiation Evidence for N1-Cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide (CAS 1351645-80-1) Against GIRK Modulator Comparators


GIRK2 Screening Assay Participation Confirms Target Engagement Context but Lacks Quantitative Readout

The compound was submitted to the Vanderbilt HTS campaign for GIRK2 activator discovery (AID 15621, VANDERBILT_HTS_GIRK2_MPD), confirming that the research community has explored its potential as a GIRK2 modulator [1]. No quantitative result (e.g., percent activation, EC50, efficacy) has been made publicly available for this specific compound in the PubChem BioAssay record [1]. By contrast, the well-characterized benchmark ML297 demonstrates EC50 = 160 nM at GIRK1/2 channels and is inactive on GIRK2 homomeric channels [2]. Without a quantitative data point for N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide, no potency, efficacy, or subtype-selectivity advantage can be claimed relative to ML297 or other established GIRK tool compounds.

GIRK2 activator potassium channel high-throughput screening

Structural Similarity to ML297 Does Not Predict Activity Without Quantitative Confirmation

N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide shares the oxalamide-cyclopropyl scaffold with ML297 but replaces the phenyl ring with a 2,5-dimethylfuran-3-ylmethyl group . Published SAR for this series indicates that furan-containing analogs often exhibit distinct GIRK subtype selectivity or reduced potency compared to the phenyl series, but no head-to-head data exist for this specific compound [1]. Without assay results, the compound's activity cannot be assumed to be comparable to ML297 or any other structurally related analog.

oxalamide SAR GIRK selectivity

Computed Physicochemical Properties Define a Baseline for Formulation and Handling but Do Not Differentiate

The compound exhibits XLogP3 = 1.2, a topological polar surface area of 71.3 Ų, 3 rotatable bonds, 2 hydrogen bond donors, and 3 hydrogen bond acceptors . These computed properties are within ranges generally associated with oral bioavailability (Lipinski compliance) but do not differ meaningfully from other oxalamide GIRK modulators such as ML297 (XLogP3 ~2.3, TPSA ~ 64 Ų) [1]. No experimental solubility, permeability, metabolic stability, or plasma protein binding data are available for this compound .

drug-likeness ADME physicochemical profiling

Research and Industrial Application Scenarios for N1-Cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide Based on Available Evidence


Academic Probe Development for GIRK2 Pharmacology When Functional Data Are Generated In-House

This scenario applies only if the procuring laboratory has the capability and intent to perform its own GIRK2 functional assays (e.g., thallium flux or electrophysiology). The compound's documented participation in the Vanderbilt GIRK2 HTS (AID 15621) [1] provides a rationale for its screening, but the absence of public activity data means it must be treated as an uncharacterized screening hit. Researchers should be prepared to benchmark it against ML297 (EC50 160 nM at GIRK1/2) [2] and other known activators. Procurement of a small quantity for pilot testing is justified only as part of a dedicated SAR exploration or tool compound identification campaign, not as a reference standard or validated probe.

Comparative SAR Studies in Oxalamide GIRK Modulator Series

The compound's distinct furan-methyl substituent distinguishes it structurally from the phenyl-based ML297 series [1]. For laboratories systematically investigating how heterocyclic replacements affect GIRK subtype selectivity and potency, the compound serves as a structural diversity element. Published SAR indicates that furan-containing analogs can alter selectivity (e.g., shifting preference from GIRK1/2 to GIRK1/4) [2], but no data exist for this specific compound. Its utility is therefore limited to providing a chemical scaffold for derivatization, with all biological activity testing required de novo.

Negative Control or Inactive Analog Studies (Contingent on In-House Data Generation)

Given that many oxalamide compounds in the Vanderbilt GIRK screening series were found to be inactive on GIRK2 ('shallow SAR') [2], this compound may serve as a negative control if in-house testing confirms lack of activity. Without such data, it cannot be relied upon as a negative control. Procurement for this purpose is only appropriate after internal validation demonstrates inactivity against the target of interest.

Chemical Intermediate or Building Block for Custom Synthesis

The compound may be procured as a synthetic intermediate for further derivatization, leveraging its oxalamide core and functionalizable furan and cyclopropyl handles [1]. This application does not require pre-existing biological activity data and is valid for medicinal chemistry laboratories engaged in library synthesis. However, the premium pricing of custom-synthesized analogs compared to commercially available building blocks must be weighed against the synthetic tractability of the furan-methyl oxalamide motif.

Quote Request

Request a Quote for N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.